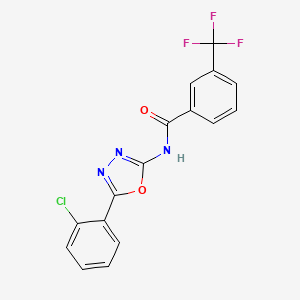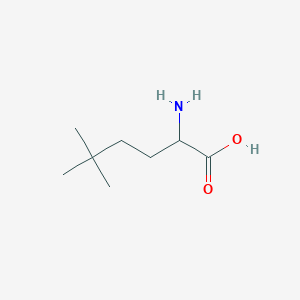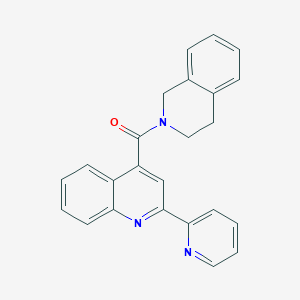![molecular formula C13H10ClNO4S B2518266 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid CAS No. 306955-84-0](/img/structure/B2518266.png)
3-[(3-Chlorophenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Chlorophenyl)sulfamoyl]benzoic acid is a compound that can be associated with a class of sulfamoyl benzoic acid derivatives. These compounds are known for their biological activities, particularly as inhibitors of various enzymes such as carbonic anhydrases, which are implicated in conditions like glaucoma . The presence of the sulfamoyl group and the chlorophenyl ring is significant in contributing to the compound's activity and properties.
Synthesis Analysis
The synthesis of related sulfamoyl compounds typically involves the use of sulfinic acids in reactions with other organic substrates. For instance, tert-Butyl hydroperoxide-initiated radical cyclization of 2-alkynylthioanisoles or -selenoanisoles with sulfinic acids leads to the formation of arylsulfonyl compounds . Although not directly related to the synthesis of 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid, this method provides insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, reveals that these molecules often contain planar segments, which may include aromatic rings and other functional groups. The orientation of these groups can influence the overall molecular geometry and, consequently, the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of sulfamoyl benzoic acid derivatives is influenced by the presence of functional groups that can participate in various reactions. For example, the reaction of 4-chloro-3-sulfamoyl benzoic acid with amino acids or sulfonamides leads to the formation of benzene-carboxamide derivatives . This suggests that 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid could also undergo similar reactions to yield a range of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoyl benzoic acid derivatives are characterized by their solubility, acidity, and potential to form hydrogen bonds, as seen in compounds like 2-(diphenylphosphinoyl)benzoic acid . These properties are crucial for the biological activity of the compounds, as they determine the compounds' ability to interact with enzymes and receptors. The chloro and sulfamoyl substituents on the benzene ring are likely to influence the acidity and polarity of 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid, affecting its solubility and binding characteristics.
科学的研究の応用
Anticonvulsant Activities
Compounds related to 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid, such as 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, have been synthesized and evaluated for their anticonvulsant activities. Research indicates that certain derivatives exhibit marked anticonvulsant activity in mice, highlighting the potential of these compounds in developing new therapeutic agents for epilepsy and related disorders (H. Uno et al., 1979).
Organic Synthesis and Reactivity
The reactivity of benzoic acid derivatives, including those with sulfamoyl groups, towards various nucleophiles has been extensively studied. Such research contributes to the development of new synthetic methodologies for functionalized aromatic compounds, which are valuable in pharmaceutical chemistry and materials science (P. Pouzet et al., 1998).
Environmental Applications
Studies on the degradation and transformation of benzophenone and its derivatives under environmental conditions, such as water treatment processes, provide insights into the fate and removal efficiency of these compounds in natural and engineered systems. For instance, the ozonation process has been investigated for its effectiveness in degrading benzophenone-3, a compound structurally related to 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid, highlighting the environmental impact and potential risks associated with these substances (Yangling Guo et al., 2016).
Materials Science and Sensing Applications
The design and synthesis of novel materials, including organic semiconductors and sensors, are another area where these compounds find application. For example, sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductors have been developed for specific anion detection, demonstrating the versatility of sulfamoylbenzoic acid derivatives in creating sensitive and selective chemical sensors (H. Aboubakr et al., 2013).
Proton Exchange Membranes
In the field of energy, sulfonated poly(p-phenylene) derivatives synthesized from compounds related to 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid have shown potential as materials for proton exchange membranes, which are critical components in fuel cell technology. This research not only expands the application of these compounds but also contributes to the development of renewable energy technologies (H. Ghassemi & J. Mcgrath, 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the compound safely.
特性
IUPAC Name |
3-[(3-chlorophenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-4-2-5-11(8-10)15-20(18,19)12-6-1-3-9(7-12)13(16)17/h1-8,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSIMYDXHDUFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)sulfamoyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)

![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)
![2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2518192.png)


![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)
